2-Bromo-5-(chloromethyl)benzo[d]oxazole
Description
Structure and Properties 2-Bromo-5-(chloromethyl)benzo[d]oxazole is a heterocyclic aromatic compound consisting of a benzene ring fused with an oxazole ring. The oxazole moiety is substituted with a bromine atom at position 2 and a chloromethyl group (-CH₂Cl) at position 5. Its molecular formula is C₈H₅BrClNO, with a molecular weight of 254.49 g/mol. The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its halogenated functional groups, which enable further derivatization .
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-5-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H,4H2 |
InChI Key |
NSPNJBNDFSWRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)benzo[d]oxazole typically involves the bromination and chloromethylation of benzo[d]oxazole derivatives. One common method starts with the preparation of benzo[d]oxazole-2-thiol, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The chloromethylation step involves the reaction of the brominated intermediate with formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or aldehydes .
Scientific Research Applications
2-Bromo-5-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-bromo-5-(chloromethyl)benzo[d]oxazole with structurally analogous benzo[d]oxazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Key Findings
Substituent Position and Type :
- Electron-withdrawing groups (e.g., -CH₂Cl, Br) at position 5 increase electrophilicity, enhancing reactivity in cross-coupling reactions. For example, 5-methyl derivatives exhibit superior anti-proliferative activity compared to 5-chloro analogs due to the electron-donating methyl group .
- Halogenated groups at position 2 (e.g., Br, Cl) stabilize the oxazole ring via resonance, affecting metabolic stability in drug design .
Biological Activity: 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12l) show potent activity against HepG2 and MCF-7 cancer cells (IC₅₀ = 10.50 μM), outperforming diamide derivatives (IC₅₀ = 24.25 μM) .
Synthetic Utility :
- The chloromethyl group in 2-bromo-5-(chloromethyl)benzo[d]oxazole allows functionalization via nucleophilic substitution (e.g., with amines or thiols), as seen in the synthesis of benzothiazole-piperazine hybrids .
- Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a strategy employed in synthesizing methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate .
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (Predicted) |
|---|---|---|---|---|
| 2-Bromo-5-(chloromethyl)benzo[d]oxazole | C₈H₅BrClNO | 254.49 | ~2.8 | Low (nonpolar solvents) |
| 5-Bromo-2-chlorobenzo[d]oxazole | C₇H₃BrClNO | 240.46 | ~2.5 | Moderate in DMSO |
| 5-(Bromomethyl)benzo[d]oxazole | C₈H₆BrNO | 212.04 | ~2.2 | Low (similar to target) |
| 6-Chloro-2-(chloromethyl)benzo[d]oxazole | C₈H₅Cl₂NO | 210.04 | ~2.7 | Low |
*LogP values estimated using analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
